molecular formula C10H9BrN2O2 B587502 ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate CAS No. 144167-50-0

ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B587502
CAS No.: 144167-50-0
M. Wt: 269.098
InChI Key: RATPYWQBBAFDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 144167-50-0; molecular formula: C₁₀H₉BrN₂O₂; molecular weight: 269.09) is a brominated benzoimidazole derivative with an ethyl ester group at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of non-linear optical (NLO) materials and bioactive molecules. Its structure combines a fused benzene-imidazole core with a bromine substituent at position 5, which enhances reactivity in cross-coupling reactions such as N-arylation.

Properties

IUPAC Name

ethyl 6-bromo-1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATPYWQBBAFDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657857
Record name Ethyl 6-bromo-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144167-50-0
Record name Ethyl 6-bromo-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The one-pot nitro-reductive cyclization method is a streamlined approach to construct the benzimidazole core while introducing substituents in a single reaction vessel. This method employs sodium dithionite (Na₂S₂O₄) as a reducing agent and a nitro-substituted precursor. For ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, the synthesis begins with 4-bromo-2-nitroaniline, which undergoes condensation with ethyl glyoxylate in the presence of sodium dithionite.

The reaction proceeds via:

  • Reduction of the nitro group to an amine.

  • Condensation with ethyl glyoxylate to form an imine intermediate.

  • Cyclization to yield the benzimidazole ring.

Key conditions include:

  • Solvent: Dimethylformamide (DMF) or ethanol.

  • Temperature: 80–100°C.

  • Reaction Time: 6–12 hours.

Advantages and Limitations

This method avoids isolation of intermediates, reducing purification steps and improving overall yield (typically 60–75%). However, stoichiometric use of sodium dithionite generates sulfur byproducts, complicating waste management.

Condensation of o-Phenylenediamine Derivatives

Two-Step Synthesis via Diamine Intermediates

An alternative route involves synthesizing 5-bromo-1H-benzimidazole-2-carboxylic acid followed by esterification.

Step 1: Formation of the Benzimidazole Core

4-Bromo-o-phenylenediamine reacts with ethyl chlorooxalate in acidic conditions (e.g., HCl/ethanol). The reaction proceeds through:

  • Nucleophilic attack by the amine on the carbonyl carbon.

  • Cyclization with elimination of water.

Conditions:

  • Reagents: 4-Bromo-o-phenylenediamine, ethyl chlorooxalate.

  • Catalyst: Concentrated HCl.

  • Temperature: Reflux (70–80°C).

  • Yield: 50–65%.

Step 2: Esterification

The carboxylic acid intermediate is esterified using ethanol and sulfuric acid:
RCOOH+EtOHH2SO4RCOOEt+H2O\text{RCOOH} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOEt} + \text{H}_2\text{O}

Conditions:

  • Molar Ratio: 1:5 (acid:ethanol).

  • Yield: 85–90%.

Regioselectivity Challenges

Bromination at the 5-position requires careful control to avoid di- or tri-substituted byproducts. Directed ortho-metalation or protection/deprotection strategies may enhance selectivity.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation accelerates the condensation and cyclization steps, reducing reaction times from hours to minutes. A typical protocol involves:

  • Precursors: 4-Bromo-o-phenylenediamine and ethyl glyoxylate.

  • Solvent: Ethanol.

  • Power: 300 W, 120°C.

  • Time: 20–30 minutes.

Yield: 70–80%, with improved purity compared to conventional heating.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis benefits from continuous flow systems, which enhance heat transfer and mixing efficiency. Key parameters include:

  • Residence Time: 10–15 minutes.

  • Temperature Control: 90°C ± 2°C.

  • Catalyst: Heterogeneous catalysts (e.g., zeolites) to minimize downstream purification.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityCost Efficiency
One-Pot Cyclization60–756–12 hModerateHigh
Two-Step Condensation50–6524–36 hLowModerate
Microwave-Assisted70–800.5 hHighHigh

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: Typically prepared via protection of 5-bromo-2-aminobenzimidazole followed by esterification.
  • Applications : Used in synthesizing APIs (Active Pharmaceutical Ingredients) and as a precursor for NLO-active materials.
  • Structural Features : The bromine atom at position 5 and the ethyl ester group at position 2 contribute to its electronic and steric properties, enabling selective functionalization.

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications References
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate 144167-50-0 C₁₀H₉BrN₂O₂ 269.09 Br (C5), COOEt (C2) APIs, NLO materials
Ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate N/A C₁₁H₁₂Cl₂N₂O₂ 287.13 Cl (C5, C6), CH₃ (C2) Bioactive intermediates
Mthis compound 885280-00-2 C₉H₇BrN₂O₂ 255.07 Br (C5), COOMe (C2) Pharmaceutical intermediates
Ethyl 5-bromo-1H-imidazole-2-carboxylate 944900-49-6 C₆H₇BrN₂O₂ 219.04 Br (C5), COOEt (C2) Research chemicals
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate 1416345-72-6 C₁₇H₁₅BrN₂O₄ 391.22 Br (C3), OH (C4), OMe (C5), COOEt (C6) Specialty intermediates
Key Observations:

Substituent Position and Reactivity :

  • Bromine at position 5 (as in the target compound) facilitates cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, whereas chlorine analogues (e.g., 5,6-dichloro derivative) exhibit reduced electrophilicity.
  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., target compound) generally offer higher lipophilicity than methyl esters (e.g., mthis compound), influencing solubility and bioavailability in drug design.

Physicochemical and Functional Properties

  • Molecular Weight and Polarity: The dichloro derivative (MW 287.13) has higher molecular weight than the target compound (269.09) due to additional chlorine atoms, increasing density and melting point. The ethyl ester group in the target compound enhances solubility in organic solvents (e.g., DCM, methanol) compared to polar substituents like hydroxyl or methoxy groups in complex analogues.
  • Non-Linear Optical (NLO) Behavior: Computational studies predict superior NLO activity for the target compound compared to non-brominated or methyl-ester analogues due to enhanced electron-withdrawing effects from bromine and ethyl ester groups.

Commercial and Industrial Relevance

  • Availability : The target compound is stocked by suppliers like Arctom Scientific and Combi-Blocks, with prices ranging from $16–$85 per 100 mg depending on purity (95–98%).
  • Scalability : Industrial synthesis (e.g., via tetrahydrofuran-mediated cyclization) is optimized for high-throughput production, unlike niche derivatives like the dichloro analogue.

Biological Activity

Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant case studies.

This compound exhibits its biological effects through various mechanisms:

  • Target Interactions : The compound interacts with specific biomolecules such as enzymes and receptors, influencing their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, which prevents substrate binding and subsequent catalysis.
  • Biochemical Pathways : The compound affects multiple biochemical pathways. It has been shown to modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
  • Pharmacokinetics : this compound is highly soluble in polar solvents, enhancing its bioavailability. Its distribution within tissues can significantly affect its therapeutic efficacy.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives possess significant antimicrobial properties. This compound has been tested against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It demonstrated moderate activity with minimum inhibitory concentrations (MIC) ranging from 125 µg/mL to 250 µg/mL against these organisms .
  • Anticancer Potential : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been observed to induce apoptosis in human melanoma cells, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of synthesized benzimidazole derivatives, including this compound. The results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .

Summary Table of Biological Activities

Activity TypeTested Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureusMIC = 125 µg/mL
Escherichia coliMIC = 250 µg/mL
Candida albicansMIC = Not specified
AnticancerHuman melanoma cellsIC50 < 10 µM
Breast cancer cell linesIC50 = Not specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-bromo-1,2-diaminobenzene derivatives with ethyl glyoxylate or similar carbonyl sources. Key parameters include:

  • Solvent choice : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reactivity .
  • Catalysts : Acidic conditions (e.g., acetic acid) or coupling agents (e.g., carbodiimides) improve cyclization efficiency .
  • Temperature : Reactions often proceed at reflux (70–100°C) to achieve yields >80% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • 1H/13C NMR : Confirms aromatic protons (δ 7.2–8.4 ppm) and ester carbonyl (δ 165–170 ppm). Methyl groups in the ester moiety appear as triplets (δ 1.3–1.5 ppm) .
  • FTIR : Peaks at ~1615 cm⁻¹ (C=N stretching) and ~1700 cm⁻¹ (ester C=O) validate the imidazole and carboxylate groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 286.01 for brominated derivatives) confirm the molecular formula .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with biological targets like EGFR?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Maestro simulate ligand-receptor interactions. For example, docking studies on EGFR show binding energies < -7.5 kcal/mol, suggesting strong affinity .
  • ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) and blood-brain barrier penetration potential .
  • Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values from cytotoxicity studies) .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • Software tools : SHELXL (for small-molecule refinement) and OLEX2 (for visualization) are critical. Discrepancies in bond lengths/angles are addressed by:
  • Re-examining diffraction data completeness (>99% θmax) .
  • Adjusting thermal displacement parameters (Ueq) for heavy atoms (e.g., Br, Cl) .
  • Validation : Cross-check with Mercury CSD’s bond-length databases to ensure structural plausibility .

Q. How do substituent modifications on the benzo[d]imidazole core influence biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies :
  • Electron-withdrawing groups (e.g., Br) : Enhance cytotoxicity (e.g., IC₅₀ values of 12–18 µM in MCF-7 cells) by stabilizing charge-transfer interactions .
  • Phenyl substitutions : Improve EGFR inhibition (Ki < 50 nM) due to π-π stacking in the kinase domain .
  • Experimental validation : Synthesize derivatives (e.g., Sb23, Sb30) and compare their activity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.